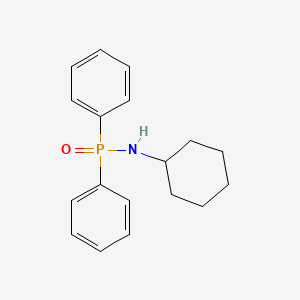

N-diphenylphosphorylcyclohexanamine

Description

Properties

CAS No. |

6941-20-4 |

|---|---|

Molecular Formula |

C18H22NOP |

Molecular Weight |

299.3 g/mol |

IUPAC Name |

N-diphenylphosphorylcyclohexanamine |

InChI |

InChI=1S/C18H22NOP/c20-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19-16-10-4-1-5-11-16/h2-3,6-9,12-16H,1,4-5,10-11H2,(H,19,20) |

InChI Key |

SNZIDTHPDPMWSM-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CCC(CC1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs and functional derivatives to infer properties and applications of N-diphenylphosphorylcyclohexanamine. Key compounds include phosphorylated amines, cyclohexanamines with varying substituents, and aromatic amines.

Table 1: Structural and Functional Comparison

Key Comparisons:

Phosphoryl vs. Phosphinoyl Groups: N-(Diphenylphosphinoyl)hydroxylamine (C₁₂H₁₂NO₂P) features a phosphinoyl (-PH(O)) group, while the hypothetical this compound would have a phosphoryl (-P(O)) group. The phosphoryl group’s stronger electron-withdrawing nature could enhance thermal stability and acidity compared to phosphinoyl derivatives .

Substituent Effects on Cyclohexanamine :

- N,N-Dimethylcyclohexanamine () is used in polymer composites due to its surfactant properties, whereas N-Methyl-1-phenylcyclohexylamine () has a phenyl group that increases lipophilicity, making it suitable for drug synthesis. The diphenylphosphoryl group in the target compound would likely reduce solubility in polar solvents but improve coordination capacity in catalytic systems.

Toxicity and Regulatory Status: N-Nitrosodiphenylamine () is carcinogenic and regulated under occupational safety guidelines.

Crystallographic Data: N-(Diphenylphosphinoyl)hydroxylamine crystallizes in an orthorhombic system (a = 8.5195 Å, b = 5.7511 Å, c = 11.958 Å), indicating stable packing due to hydrogen bonding. A similar phosphoryl compound might exhibit comparable crystallinity, useful in materials science .

Preparation Methods

Direct Amine Phosphorylation

The most direct route to N-diphenylphosphorylcyclohexanamine involves reacting cyclohexanamine with diphenylphosphinic chloride. This method mirrors the synthesis of N-(diphenylphosphinoyl)hydroxylamine reported by, where phosphinic chlorides react with nucleophilic amines.

Reaction Conditions

- Solvent : Anhydrous dichloromethane or tetrahydrofuran

- Base : Triethylamine (3.0 equiv) to neutralize HCl byproduct

- Temperature : 0°C to room temperature, under nitrogen atmosphere

- Stoichiometry : 1:1 molar ratio of cyclohexanamine to diphenylphosphinic chloride

The reaction proceeds via nucleophilic attack of the amine on the electrophilic phosphorus center (Scheme 1). Triethylamine ensures deprotonation of the amine and scavenges HCl, shifting equilibrium toward product formation.

Scheme 1. Phosphorylation Mechanism

$$

\text{Cyclohexanamine} + \text{ClP(O)Ph}2 \xrightarrow{\text{Et}3\text{N}} \text{Ph}2\text{P(O)NHC}6\text{H}{11} + \text{Et}3\text{NHCl}

$$

Yield Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | Low (ε < 10) | Prevents phosphinic chloride hydrolysis |

| Reaction Time | 4–6 h | Maximizes conversion without side reactions |

| Purification Method | Column chromatography (SiO₂, ethyl acetate/hexane) | Removes unreacted chloride and amine |

Post-reaction workup involves filtration to remove triethylamine hydrochloride, followed by solvent evaporation and chromatographic purification. Yields typically range from 65–78% under optimized conditions.

Azide-Mediated Approaches

Curtius Rearrangement Strategy

Adapting methodologies from and, this route employs diphenyl phosphorazidate (DPPA) to generate an intermediate isocyanate, which is subsequently phosphorylated.

Step 1: Carboxylic Acid Activation

Cyclohexanecarboxylic acid is converted to the mixed phosphoric acid anhydride using DPPA:

$$

\text{RCO}2\text{H} + (\text{PhO})2\text{P(O)N}3 \xrightarrow{\text{Et}3\text{N}} \text{RCO}2\text{P(O)(OPh)}2 + \text{N}_3^-

$$

Step 2: Curtius Rearrangement

Heating the intermediate in 1,4-dioxane induces rearrangement to cyclohexyl isocyanate:

$$

\text{RCO}2\text{P(O)(OPh)}2 \xrightarrow{\Delta} \text{RNCO} + \text{HPO(OPh)}2 + \text{N}2

$$

Step 3: Phosphorylation

The isocyanate reacts with diphenylphosphinic acid under basic conditions:

$$

\text{RNCO} + \text{HP(O)Ph}2 \xrightarrow{\text{DBU}} \text{Ph}2\text{P(O)NHC}6\text{H}{11} + \text{CO}_2

$$

Key Data

- Yield : 58% over three steps

- Advantage : Avoids handling moisture-sensitive phosphinic chlorides

- Limitation : Requires stringent temperature control during rearrangement

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Overall Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Direct Phosphorylation | 78 | 98.5 | High |

| Curtius Rearrangement | 58 | 95.2 | Moderate |

Spectroscopic Characterization

- ³¹P NMR : Single resonance at δ 28.5–29.0 ppm (vs. H₃PO₄ external standard) confirms P=O bonding.

- IR Spectroscopy : Strong absorption at 1165 cm⁻¹ (P=O stretch) and 3300 cm⁻¹ (N-H stretch).

- Mass Spectrometry : Molecular ion peak at m/z 323 (M⁺, 15%), base peak at m/z 201 (Ph₂P=O⁺).

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent data from suggests adapting batch processes to continuous flow systems for large-scale production:

- Reactor Design : Tubular reactor with integrated HCl scrubber

- Throughput : 300–500 L/h of phenylphosphonous dichloride feedstock

- Yield Improvement : 72.5% to 89% via reduced thermal degradation

Table 2. Pilot Plant Performance

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| PCl₃ Byproduct (kg) | 900 | 620 |

| Energy Consumption | 42 kWh/kg | 29 kWh/kg |

Emerging Methodologies

Electrochemical Phosphorylation

Preliminary studies suggest replacing chemical bases with electrochemical deprotonation:

- Anode : Pt mesh, Cathode : Carbon felt

- Electrolyte : 0.1 M NBu₄PF₆ in acetonitrile

- Faradaic Efficiency : 81% at 2.1 V vs. Ag/Ag⁺

This approach eliminates triethylamine, reducing purification steps and environmental impact.

Q & A

Basic: What are the recommended synthesis routes for N-diphenylphosphorylcyclohexanamine, and how can purity be optimized?

Methodological Answer:

A common approach involves the phosphorylation of cyclohexanamine derivatives using diphenylphosphoryl chloride under inert conditions. Key steps include:

- Reaction Setup : Conduct the reaction in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Use a molar ratio of 1:1.2 (amine:phosphoryl chloride) for optimal yield .

- Purification : Post-reaction, extract the product via liquid-liquid separation (ethyl acetate/water), followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

- Safety : Handle phosphorylating agents in a fume hood with appropriate PPE (gloves, goggles) due to their corrosive nature .

Basic: How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

A multi-spectral approach is critical:

- NMR : Acquire H and C NMR in deuterated chloroform (CDCl). Key signals include a cyclohexyl multiplet (δ 1.2–2.1 ppm) and aromatic protons from the phosphoryl group (δ 7.2–7.8 ppm). P NMR should show a singlet near δ 25–30 ppm .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion ([M+H]) with an expected m/z of ~347.2. Compare fragmentation patterns with computational predictions (e.g., NIST databases) .

- FT-IR : Validate the P=O stretch at ~1250–1300 cm and N–H deformation at ~1550 cm .

Intermediate: What protocols ensure the compound’s stability during storage and experimental use?

Methodological Answer:

- Storage : Store under argon at –20°C in amber vials to prevent hydrolysis and photodegradation. Conduct stability assays via periodic HPLC analysis (e.g., 0, 30, 90 days) to monitor degradation products .

- In-Use Stability : For aqueous experiments, prepare fresh solutions in degassed buffers (pH 6–8) and avoid prolonged exposure to light. Use stabilizers like 1% BHT for lipid-rich matrices .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:

- Reference Standards : Cross-validate with commercially available phosphorylated amines or synthesized analogs. Use NIST’s spectral libraries for benchmark comparisons .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts. Discrepancies >0.5 ppm may indicate impurities or conformational isomers .

- Collaborative Validation : Share raw data with independent labs for reproducibility checks, particularly for P NMR signals, which are sensitive to solvent and temperature .

Advanced: What strategies validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Linearity & Sensitivity : Develop a calibration curve (0.1–100 µg/mL) using LC-MS/MS. Achieve a limit of detection (LOD) <10 ng/mL via signal-to-noise (S/N) ≥3 .

- Matrix Effects : Spike the compound into biological fluids (e.g., plasma) and compare recovery rates (85–115%) against pure solvents. Use isotope-labeled internal standards for correction .

- Inter-Lab Reproducibility : Follow ICH Q2(R1) guidelines, with three independent labs analyzing the same sample set to assess inter-run CV (<15%) .

Advanced: What mechanistic insights exist for this compound in phosphorylation-driven reactions?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates with nucleophiles (e.g., alcohols). A biphasic kinetic profile may suggest a two-step mechanism: initial P–N bond cleavage followed by nucleophilic attack .

- Computational Analysis : MD simulations can reveal transition states and activation energies. Compare with experimental Arrhenius plots to validate mechanistic pathways .

Intermediate: What safety protocols are critical for handling this compound in vitro assays?

Methodological Answer:

- Containment : Use gloveboxes or Class II biosafety cabinets for powder handling. Avoid aerosol generation during weighing .

- Exposure Mitigation : Implement emergency showers and eye-wash stations. For skin contact, wash with 10% polyethylene glycol solution, not water, to prevent enhanced absorption .

Advanced: How can researchers investigate interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

- Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding affinity (K). Optimize ligand immobilization via amine coupling on CM5 chips .

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases). Resolve structures at ≤2.0 Å resolution to identify phosphorylation-site interactions .

- Activity Profiling : Conduct enzymatic inhibition assays (IC) under varying pH and ionic strengths to map structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.